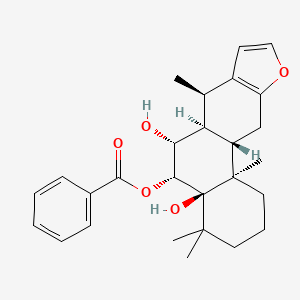
Isovouacapenol C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isovouacapenol C is a novel and remarkable natural compound, known for its profound antibacterial and antifungal properties . It is a cassane furanoditerpene, which was isolated from the roots of Caesalpinia pulcherrima .
Synthesis Analysis
The synthesis of this compound involves complex organic chemistry processes. Unfortunately, there is limited information available on the specific synthesis process of this compound .Molecular Structure Analysis
This compound has a molecular formula of C27H34O5 and a molecular weight of 438.56 . The absolute configurations of the stereogenic centres at positions 4a, 5, 6, 6a, 7, 11a, and 11b are R, R, R, S, R, S, and R, respectively .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 193-195℃ (in chloroform methanol) and a density of 1.2±0.1 g/cm3 .Applications De Recherche Scientifique
Recherche pharmaceutique
L'Isovouacapenol C a été identifié comme un composé présentant des applications pharmaceutiques potentielles. Il s'agit d'un furanoditerpène de cassane isolé des racines de Caesalpinia pulcherrima, connu pour sa complexité structurale et sa bioactivité . Ce composé a été étudié pour ses propriétés anti-métastatiques, en particulier dans le contexte de la thérapeutique anticancéreuse . Sa capacité à inhiber la métastase par des voies liées à l'angiogenèse et à la migration des leucocytes en fait un candidat prometteur pour des recherches plus approfondies en matière de développement de médicaments.
Pharmacologie
En pharmacologie, l'this compound joue un rôle important dans l'étude des agents anticancéreux et anti-métastatiques. Une analyse d'amarrage moléculaire intégrée à la pharmacologie des réseaux a montré que les composés de Caesalpinia pulcherrima peuvent inhiber la métastase, l'this compound étant l'un des principaux composés identifiés . Cela met en évidence son potentiel en tant qu'agent thérapeutique pour lutter contre la métastase du cancer.
Biochimie
La configuration absolue de l'this compound a été déterminée par cristallographie aux rayons X, ce qui est crucial pour comprendre ses interactions biochimiques . Cette information est essentielle pour la synthèse de composés bioactifs et le développement de nouveaux médicaments, car la stéréochimie d'une molécule peut influencer considérablement son activité biologique.
Science des matériaux
La détermination structurale de l'this compound fournit des informations sur la conception de nouveaux matériaux présentant des propriétés spécifiques. La compréhension de la structure moléculaire peut conduire au développement de matériaux présentant les caractéristiques souhaitées, telles que la biodégradabilité ou la bioactivité, qui sont de plus en plus importantes en science des matériaux .
Science de l'environnement
Les applications environnementales potentielles de l'this compound pourraient être liées à son rôle en biochimie et en pharmacologie. Par exemple, ses propriétés anti-métastatiques pourraient être utilisées dans les processus de remédiation environnementale pour inhiber la propagation de contaminants ou dans le développement de pesticides respectueux de l'environnement .
Safety and Hazards
When handling Isovouacapenol C, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
Isovouacapenol C is a cassane furanoditerpene
Mode of Action
The compound is known to have three cyclohexane rings that are trans fused . Two of these rings are in chair conformations, and the third is in a twisted half-chair conformation . An intramolecular C-H⋯O interaction generates an S(6) ring . These structural features may play a role in its interaction with its targets, but the exact mode of action remains to be elucidated.
Result of Action
It has been suggested that this compound exhibits antifeedant activity against certain insects , indicating that it may have potential as a natural pesticide. More research is needed to fully understand the molecular and cellular effects of this compound’s action.
Analyse Biochimique
Biochemical Properties
It is known that it interacts with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
Isovouacapenol C has been found to have significant effects on various types of cells. For instance, it has shown moderate cytotoxic activity towards KB (human oral carcinonoid cancer), BC (human breast cancer) and NCl-H187 (small cell lung cancer) cell lines . The exact mechanisms by which this compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being researched.
Molecular Mechanism
It is known that the compound has a complex structure with three cyclohexane rings that are trans fused . The absolute configurations of the stereogenic centres at positions 4a, 5, 6, 6a, 7, 11a and 11b are R, R, R, S, R, S and R, respectively
Propriétés
IUPAC Name |
[(4aR,5R,6R,6aS,7R,11aS,11bR)-4a,6-dihydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-5-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O5/c1-16-18-11-14-31-20(18)15-19-21(16)22(28)23(32-24(29)17-9-6-5-7-10-17)27(30)25(2,3)12-8-13-26(19,27)4/h5-7,9-11,14,16,19,21-23,28,30H,8,12-13,15H2,1-4H3/t16-,19-,21-,22+,23+,26+,27+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUSGWGTHSRGHT-WVTZLOSNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3=C1C=CO3)C4(CCCC(C4(C(C2O)OC(=O)C5=CC=CC=C5)O)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@H](CC3=C1C=CO3)[C@]4(CCCC([C@@]4([C@@H]([C@@H]2O)OC(=O)C5=CC=CC=C5)O)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the biological activity of Isovouacapenol C?
A1: this compound, a cassane furanoditerpene isolated from Caesalpinia pulcherrima, exhibits significant antifeedant activity against two insect species: Mythimna separate [] and Plutella xylostella []. This suggests potential applications in insect pest control.
Q2: What is the absolute configuration of this compound?
A2: this compound possesses multiple chiral centers. X-ray crystallography confirmed the absolute configurations of the stereogenic centers at positions 4a, 5, 6, 6a, 7, 11a, and 11b to be R, R, R, S, R, S, and R, respectively [].
Q3: How does the structure of this compound relate to its antifeedant activity?
A3: While this compound shows potent antifeedant activity, closely related compounds isolated from Caesalpinia pulcherrima, such as those with a 2,5-dimethoxyfuranocassane structure (caesalpulcherrins A-J), did not show the same level of activity []. This suggests that the specific arrangement of functional groups in this compound, particularly the presence of the benzoate ester and the unmodified furan ring, are crucial for its interaction with insect chemoreceptors and subsequent antifeedant effects. Further research exploring structure-activity relationships within this class of compounds is necessary to fully elucidate the structural features responsible for the observed activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




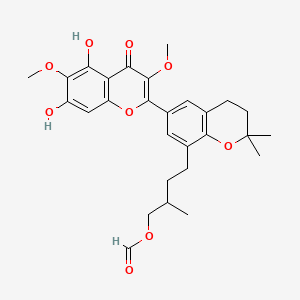
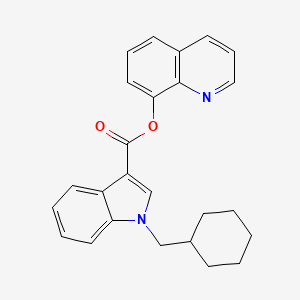
![4H-[1,3]thiazolo[5,4-f][1,3]benzothiazine](/img/structure/B592824.png)
![ethyl 2-[(3-chlorophenyl)methyl]-5-hydroxy-1H-benzo[g]indole-3-carboxylate](/img/structure/B592826.png)
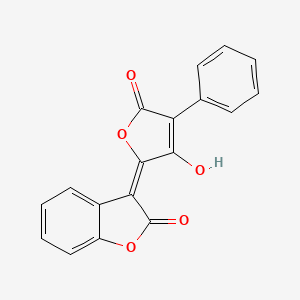
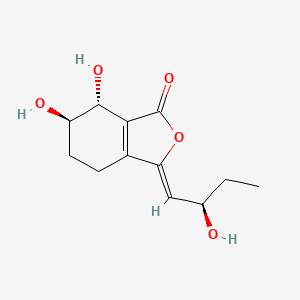
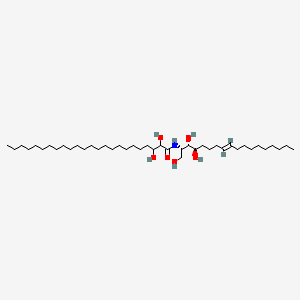
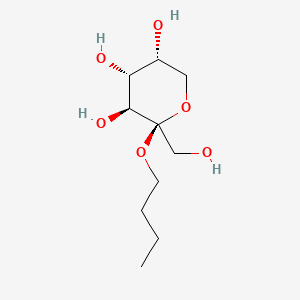
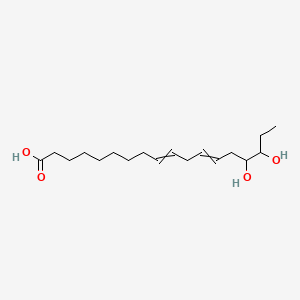
![4-TERT-BUTYL-CALIX[4]ARENE-CROWN-6-COMPLEX](/img/structure/B592838.png)
